[1] Novel Schiff Base of E-2-(((4-Aminophenyl)imino)methyl)-5-(difluoromethoxy)phenol Fluorescence Chemosensor for Detection of Al3+, Fe2+, Cu2+ Ions and its Application towards Live Cell Imaging
The presence of a reactive phenolic group (OH) on the aromatic ring suggests 4-(difluoromethoxy)phenol could be a useful building block for the synthesis of more complex organic molecules. However, further research is needed to explore its reactivity and compatibility with different reaction conditions.
The combination of the electron-withdrawing difluoromethoxy group and the electron-donating hydroxyl group could potentially make 4-(difluoromethoxy)phenol useful in the development of new functional materials. More research is needed to understand how this molecule interacts with other materials and how it might influence their properties.
4-(Difluoromethoxy)phenol, with the chemical formula and CAS number 87789-47-7, is an aromatic compound characterized by the presence of a difluoromethoxy group attached to a phenolic structure. This compound is notable for its unique physical and chemical properties, including a molecular weight of 160.12 g/mol and significant hydrogen bond acceptor capability, which influences its solubility and reactivity in various environments .
These reactions highlight the compound's versatility as a building block in synthetic chemistry .
Research indicates that 4-(Difluoromethoxy)phenol exhibits various biological activities. It has been studied for its potential as an antimicrobial agent and as an intermediate in the synthesis of pharmaceuticals, particularly in relation to compounds that target bacterial infections. Its biological profile suggests moderate toxicity, necessitating careful handling during laboratory and industrial applications .
Several methods have been developed for synthesizing 4-(Difluoromethoxy)phenol:
These methods emphasize the compound's accessibility for research and commercial applications .
4-(Difluoromethoxy)phenol finds applications across various fields:
These applications underline the compound's significance in both industrial chemistry and research settings .
Studies on the interaction of 4-(Difluoromethoxy)phenol with biological systems suggest that it may interact with various cellular pathways. Its potential as a drug candidate has led to investigations into its pharmacokinetics and mechanisms of action against specific pathogens. Additionally, its interactions with enzymes involved in drug metabolism are of particular interest, as they may influence its efficacy and safety profile .
Several compounds share structural similarities with 4-(Difluoromethoxy)phenol. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-(Difluoromethoxy)phenol | 53104-96-4 | 0.94 |
1-Methoxy-4-(trifluoromethoxy)benzene | 710-18-9 | 0.94 |
1-Bromo-4-(difluoromethoxy)benzene | 5905-69-1 | 0.78 |
2-(Difluoromethoxy)naphthalene | 712-79-8 | 0.78 |
The uniqueness of 4-(Difluoromethoxy)phenol lies in its specific difluoromethoxy substituent, which enhances its reactivity compared to similar compounds lacking this feature. This makes it particularly valuable in synthetic applications where selective reactivity is desired .
Acute Toxic;Irritant